molecular formula C19H16IN3OS B3310727 4-iodo-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide CAS No. 946223-45-6

4-iodo-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide

Cat. No. B3310727
CAS RN: 946223-45-6
M. Wt: 461.3 g/mol
InChI Key: KIXAFAYLPAOASK-UHFFFAOYSA-N
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Description

The compound “4-iodo-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They have been found to interact with a variety of biological targets, leading to diverse effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .

Mode of Action

The presence of the imidazole ring, a five-membered heterocyclic moiety, is known to contribute to the compound’s biological activity . The imidazole ring can interact with biological targets in various ways, depending on its specific structure and the presence of other functional groups .

Biochemical Pathways

The compound’s effect on biochemical pathways is likely to be diverse, given the wide range of biological activities associated with imidazole-containing compounds . .

Pharmacokinetics

Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the broad range of biological activities associated with imidazole-containing compounds . For example, some imidazole-containing compounds have been found to suppress the growth of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the outcome of the reaction of imidazole-containing compounds can depend on the structure of the starting materials . Additionally, the presence of electron-withdrawing substituents can lead to competing reactions .

properties

IUPAC Name

4-iodo-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16IN3OS/c20-15-8-6-14(7-9-15)18(24)21-12-16-17(13-4-2-1-3-5-13)22-19-23(16)10-11-25-19/h1-9H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXAFAYLPAOASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)CNC(=O)C3=CC=C(C=C3)I)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-iodo-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-iodo-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-iodo-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-iodo-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-iodo-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-iodo-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide

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